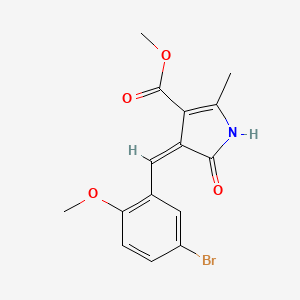
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate, also known as MDMC, is a chemical compound that has been widely studied for its potential use in scientific research. MDMC is a cyclohexene derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of different applications.
Mechanism of Action
The exact mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate is not fully understood, but it is believed to act on a variety of different molecular targets in the body. Some studies have suggested that the compound may interact with the GABAergic system, which is involved in the regulation of anxiety and other neurological processes.
Biochemical and Physiological Effects
methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. The compound has also been shown to have potential as a neuroprotective agent, and may be useful in the treatment of a range of different neurological disorders.
Advantages and Limitations for Lab Experiments
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has a number of advantages for use in laboratory experiments, including its relatively low toxicity and high potency. However, the compound can be difficult to synthesize and may require specialized equipment and expertise to work with.
Future Directions
There are a number of different directions that future research on methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate could take. Some potential areas of exploration include the development of new synthetic methods for the compound, the identification of new molecular targets for its activity, and the development of new drugs and therapies based on its properties. Additionally, further research is needed to fully understand the mechanism of action of methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate and its potential applications in a range of different fields.
Synthesis Methods
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate can be synthesized using a variety of different methods, including the reaction of 4-morpholinylcyclohexanone with dimethyl malonate and subsequent decarboxylation. Other methods of synthesis have also been explored, including the use of palladium-catalyzed cross-coupling reactions and other advanced chemical techniques.
Scientific Research Applications
Methyl 6,6-dimethyl-4-(4-morpholinyl)-2-oxo-3-cyclohexene-1-carboxylate has been studied extensively for its potential use in scientific research, particularly in the fields of medicinal chemistry and drug discovery. The compound has been shown to have a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. These properties make it a promising candidate for the development of new drugs and therapies.
properties
IUPAC Name |
methyl 6,6-dimethyl-4-morpholin-4-yl-2-oxocyclohex-3-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2)9-10(15-4-6-19-7-5-15)8-11(16)12(14)13(17)18-3/h8,12H,4-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYHIUQXBZCECCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1C(=O)OC)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6-dimethyl-4-(morpholin-4-yl)-2-oxocyclohex-3-ene-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(dimethylamino)methyl]-7-hydroxy-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5912582.png)

![N'-[1-(4-bromophenyl)ethylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5912595.png)
![4-methyl-N-[3-(4-morpholinyl)-4-oxo-1(4H)-naphthalenylidene]benzenesulfonamide](/img/structure/B5912607.png)

![ethyl cyano[(3-nitro-5-phenoxyphenyl)hydrazono]acetate](/img/structure/B5912619.png)
![phenyl(4-pyridinyl)methanone O-{[(2-chlorophenyl)amino]carbonyl}oxime](/img/structure/B5912632.png)
![2-oxo-2-phenylethyl 3-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]acrylate](/img/structure/B5912640.png)
![N-[1-{[(2-methylphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5912649.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5912650.png)
![5-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide](/img/structure/B5912652.png)
![3-(4-ethoxyphenyl)-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B5912658.png)
![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5912663.png)